4-((2,5-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
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Description
4-((2,5-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is widely used in scientific research. TSPO is a mitochondrial protein that is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of neuroinflammatory and neurodegenerative diseases.
Scientific Research Applications
Molecular Structure and Spectroscopy
Research on compounds structurally similar to the one you're interested in often focuses on their molecular structure and spectroscopic properties. For example, a study by Rahul Raju et al. (2015) investigated the FT-IR spectrum, molecular structure, first order hyperpolarizability, molecular electrostatic potential, and NBO analysis of a related butanoic acid derivative. Their findings contribute to understanding the stability, charge transfer, and potential applications in nonlinear optics of such molecules.
Chemical Synthesis and Reactivity
Studies on the synthesis and reactivity of related compounds can also be relevant. For instance, S. Y. Zinchenko et al. (2009) explored acid cyclization reactions of amino-substituted heterocycles, which might offer insights into synthetic routes applicable to the compound of interest.
Vibrational, Structural, Electronic, and Optical Studies
Vibrational, structural, electronic, and optical studies, such as those conducted by K. Vanasundari et al. (2018), provide valuable information on the properties of structurally similar compounds. These studies may involve spectroscopic analysis, molecular docking, and theoretical calculations to predict reactivity and interactions with biological molecules.
Solid-Phase Synthesis
The development of synthetic methodologies for related compounds, such as the enantiopure Fmoc-protected morpholine-3-carboxylic acid by Filippo Sladojevich et al. (2007), demonstrates the potential for these molecules in peptidomimetic chemistry and solid-phase synthesis applications.
Biological Activities
Research into the biological activities of related compounds is also of interest. For instance, the effect of a novel succinamic acid derivative on experimental diabetic rats was studied by Nikhil Khurana et al. (2018), which may provide a starting point for investigating the therapeutic potential of similar compounds.
properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-26-14-4-5-17(27-2)15(12-14)21-18(23)13-16(19(24)25)20-6-3-7-22-8-10-28-11-9-22/h4-5,12,16,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVYANJRMKQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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